Glycodeoxycholic Acid-3-O-β-glucuronide Disodium Salt
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Overview
Description
Glycodeoxycholic Acid-3-O-β-glucuronide Disodium Salt is a glucuronide derivative of glycodeoxycholic acid, a bile salt. This compound is known for its role in inducing severe pancreatitis in rats . It is primarily used in scientific research and is not intended for clinical diagnosis or treatment of humans or animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycodeoxycholic Acid-3-O-β-glucuronide Disodium Salt involves the glucuronidation of glycodeoxycholic acid. The reaction typically requires the presence of glucuronic acid and a catalyst to facilitate the conjugation process. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity. The final product is then purified and crystallized to obtain the disodium salt form .
Chemical Reactions Analysis
Types of Reactions
Glycodeoxycholic Acid-3-O-β-glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
Glycodeoxycholic Acid-3-O-β-glucuronide Disodium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods.
Biology: To study the effects of bile acids on cellular processes.
Medicine: In research related to liver and pancreatic diseases.
Industry: As an intermediate in the synthesis of other complex molecules
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It influences various molecular pathways involved in bile acid metabolism and transport. The glucuronidation process enhances its solubility and excretion, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Glycochenodeoxycholic Acid-3-O-β-glucuronide Disodium Salt: Another glucuronide derivative of a bile acid.
3-Sulfo-glycodeoxycholic Acid: A sulfated derivative of glycodeoxycholic acid
Uniqueness
Glycodeoxycholic Acid-3-O-β-glucuronide Disodium Salt is unique due to its specific glucuronidation at the 3-O position, which significantly alters its solubility and biological activity compared to other bile acid derivatives .
Properties
CAS No. |
75672-36-5 |
---|---|
Molecular Formula |
C₃₂H₄₉NNa₂O₁₁ |
Molecular Weight |
669.71 |
Synonyms |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,12α)-24-[(Carboxymethyl)amino]-12-hydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origin of Product |
United States |
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